![molecular formula C22H38OSi2 B181703 1,1,3,3-Tétraméthyl-1,3-bis[2-(5-norbornène-2-YL)éthyl]disiloxane CAS No. 198570-39-7](/img/structure/B181703.png)
1,1,3,3-Tétraméthyl-1,3-bis[2-(5-norbornène-2-YL)éthyl]disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is a type of siloxane derivative. It is used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds .
Synthesis Analysis
This compound is a mixture of endo and exo . It is used as an intermediate for preparing other organosilicon compounds .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .Physical And Chemical Properties Analysis
The boiling point of this compound is 272-303 °C (lit.), and its density is 0.944 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.483 (lit.) .Applications De Recherche Scientifique
Synthèse de polymères de silicone
1,1,3,3-Tétraméthyl-1,3-bis[2-(5-norbornène-2-YL)éthyl]disiloxane: est utilisé comme monomère dans la synthèse de polymères de silicone . Ces polymères ont une large gamme d'applications en raison de leur stabilité thermique, de leur résistance chimique et de leurs propriétés d'isolation électrique. Ils sont utilisés dans les dispositifs médicaux, les pièces automobiles, ainsi que comme scellants et adhésifs.
Production de résines de silicone
Ce composé sert de précurseur dans la production de résines de silicone . Les résines de silicone sont connues pour leur excellente résistance à la chaleur et à l'oxydation et sont utilisées dans les revêtements, la fabrication de moules et les matériaux d'encapsulation pour l'électronique.
Composés organosiliciés
En tant qu'intermédiaire, il est essentiel dans la préparation d'autres composés organosiliciés . Ces composés trouvent des applications dans les tensioactifs, les lubrifiants et comme intermédiaires dans la synthèse de molécules plus complexes contenant du silicium.
Préparation de polymères non aqueux
Le composé est utilisé dans les préparations de polymères non aqueux . Il contribue à créer des polymères qui ne sont pas solubles dans l'eau, ce qui est bénéfique pour les applications nécessitant une résistance à l'eau ou des propriétés hydrophobes.
Réactif de laboratoire
En milieu de recherche, il est utilisé comme réactif de laboratoire . Son rôle de réactif est crucial dans les études et les expériences impliquant la chimie du silicium, fournissant une source fiable de groupes contenant du silicium.
Modification de l'indice de réfraction
En raison de ses propriétés d'indice de réfraction spécifiques, ce composé peut être utilisé pour modifier l'indice de réfraction des matériaux . Ceci est particulièrement utile dans la création de matériaux optiques, de lentilles et de composants où un contrôle précis de la lumière est requis.
Mécanisme D'action
The reactivity of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is due to its ability to form bonds with other molecules via the silicon-oxygen bonds. This allows 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane to act as a catalyst or reactant in various reactions. In addition, the presence of the norbornene moiety allows 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane to form complexes with other molecules, such as metal ions, which can further enhance its reactivity.
Biochemical and Physiological Effects
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has been studied for its potential applications in biochemistry and pharmacology. It has been found to have anti-inflammatory and antioxidant properties, and has been shown to protect cells from oxidative damage. In addition, 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane has been found to inhibit the growth of certain cancer cells, and to reduce the formation of certain toxins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane in laboratory experiments is its ability to form bonds with other molecules via the silicon-oxygen bonds. This allows 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane to act as a catalyst or reactant in various reactions. In addition, the presence of the norbornene moiety allows 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane to form complexes with other molecules, such as metal ions, which can further enhance its reactivity. However, 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane is not very soluble in organic solvents, and is not very stable in air.
Orientations Futures
1. Further research into the potential applications of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane in biochemistry and pharmacology, such as its use as an anti-inflammatory and antioxidant agent.
2. Development of new synthesis methods for 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane and other organosilicon compounds.
3. Investigation of the potential of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane as a catalyst for a variety of reactions.
4. Development of new materials based on 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane and other organosilicon compounds.
5. Exploration of the potential of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane as a fuel additive.
6. Investigation of the potential of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane as a lubricant.
7. Development of new methods for the production of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane.
8. Investigation of the potential of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane as an additive for food and beverages.
9. Development of new methods for the purification of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane.
10. Investigation of the potential of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane as a precursor for the synthesis of other organosilicon compounds.
Méthodes De Synthèse
1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane can be synthesized by a two-step reaction involving the condensation of 1,3-dichlorosilane with a norbornene derivative in the presence of a base. In the first step, 1,3-dichlorosilane is reacted with 5-norbornene-2-yl ethyl ether in the presence of a base, such as potassium tert-butoxide, to yield a mixture of 1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane and 1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]dichlorosilane. The second step involves the reaction of the mixture with a base, such as sodium hydroxide, to convert the dichlorosilane to 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38OSi2/c1-24(2,11-9-21-15-17-5-7-19(21)13-17)23-25(3,4)12-10-22-16-18-6-8-20(22)14-18/h5-8,17-22H,9-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRFNCCYPBVADT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)CCC3CC4CC3C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404774 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198570-39-7 |
Source


|
| Record name | 1,1,3,3-TETRAMETHYL-1,3-BIS[2-(5-NORBORNEN-2-YL)ETHYL]DISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

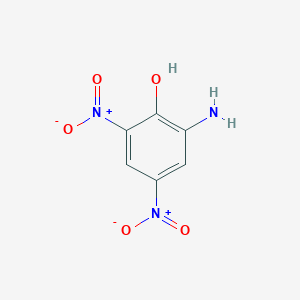

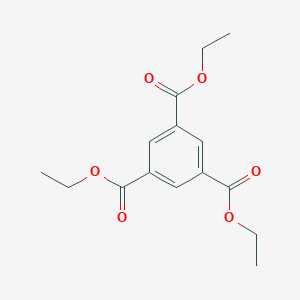
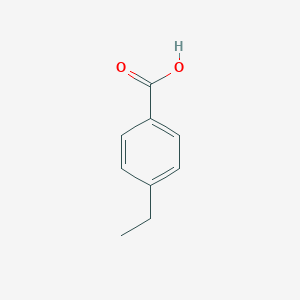

![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)



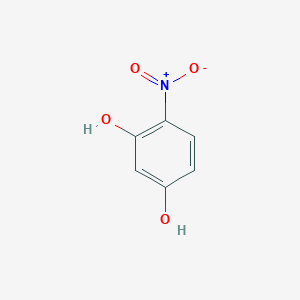

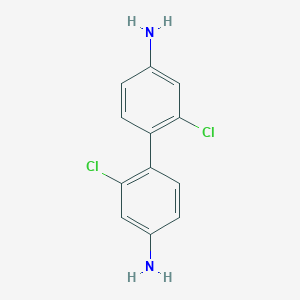
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)